molecular formula C28H36N4O6S2 B11675590 1,4-Bis[3-(piperidine-1-sulfonyl)benzoyl]piperazine

1,4-Bis[3-(piperidine-1-sulfonyl)benzoyl]piperazine

Cat. No.: B11675590
M. Wt: 588.7 g/mol
InChI Key: BQXFSUMHJXJZIZ-UHFFFAOYSA-N
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Description

1,4-Bis[3-(piperidine-1-sulfonyl)benzoyl]piperazine is a complex organic compound that features a piperazine core substituted with benzoyl and piperidine-1-sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[3-(piperidine-1-sulfonyl)benzoyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[3-(piperidine-1-sulfonyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1,4-Bis[3-(piperidine-1-sulfonyl)benzoyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[3-(piperidine-1-sulfonyl)benzoyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved are likely complex and may include inhibition of enzymatic activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[3-(piperidine-1-sulfonyl)benzoyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H36N4O6S2

Molecular Weight

588.7 g/mol

IUPAC Name

[4-(3-piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone

InChI

InChI=1S/C28H36N4O6S2/c33-27(23-9-7-11-25(21-23)39(35,36)31-13-3-1-4-14-31)29-17-19-30(20-18-29)28(34)24-10-8-12-26(22-24)40(37,38)32-15-5-2-6-16-32/h7-12,21-22H,1-6,13-20H2

InChI Key

BQXFSUMHJXJZIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)S(=O)(=O)N5CCCCC5

Origin of Product

United States

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